6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate
Brand Name: Vulcanchem
CAS No.: 210639-96-6
VCID: VC21437873
InChI: InChI=1S/C21H18N2O4/c1-4-13-9-14-19(10-18(13)27-12(2)24)26-11-15(20(14)25)21-22-16-7-5-6-8-17(16)23(21)3/h5-11H,4H2,1-3H3
SMILES: CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C
Molecular Formula: C21H18N2O4
Molecular Weight: 362.4g/mol

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

CAS No.: 210639-96-6

Cat. No.: VC21437873

Molecular Formula: C21H18N2O4

Molecular Weight: 362.4g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate - 210639-96-6

Specification

CAS No. 210639-96-6
Molecular Formula C21H18N2O4
Molecular Weight 362.4g/mol
IUPAC Name [6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate
Standard InChI InChI=1S/C21H18N2O4/c1-4-13-9-14-19(10-18(13)27-12(2)24)26-11-15(20(14)25)21-22-16-7-5-6-8-17(16)23(21)3/h5-11H,4H2,1-3H3
Standard InChI Key IGAKPJCNFJGPLN-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C
Canonical SMILES CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C

Introduction

Chemical Structure and Properties

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate (CAS: 210639-96-6) is characterized by its complex structure that incorporates multiple functional groups. The compound features a chromone (4H-chromen-4-one) core scaffold, with specific substitutions at positions 3, 6, and 7. The molecular formula is C21H18N2O4 with a molecular weight of 362.38 g/mol .

The fundamental physicochemical properties of this compound are summarized in Table 1:

PropertyValueNature
Chemical FormulaC21H18N2O4Experimentally determined
Molecular Weight362.38 g/molCalculated
CAS Registry Number210639-96-6Registry identifier
Density1.30±0.1 g/cm³Predicted value
Boiling Point564.6±60.0 °CPredicted value
Acidity Coefficient (pKa)4.66±0.10Predicted value

These properties indicate that 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a relatively high-boiling organic compound with moderate acidity, consistent with its heterocyclic structure containing both nitrogen and oxygen functionalities .

Structural Characteristics and Functional Groups

The molecular architecture of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate can be analyzed through its constituent functional groups and their spatial arrangement.

Core Scaffold

The primary structural element is the 4H-chromen-4-one (chromone) framework, comprising a benzene ring fused to a pyran ring with a carbonyl group at position 4. This heterocyclic system contributes significantly to the compound's planarity and aromatic character, enhancing its stability and potential for π-π interactions with biological targets.

Key Substituents

The compound features three critical substituents:

  • An ethyl group at position 6 of the chromone ring, which enhances lipophilicity and potentially affects membrane permeability

  • A 1-methyl-1H-benzimidazol-2-yl group at position 3, which introduces a nitrogen-rich heterocyclic system with hydrogen bonding capabilities

  • An acetate (acetyloxy) group at position 7, which functions as a potential site for enzymatic hydrolysis and may serve as a prodrug moiety in biological systems

These structural elements create a molecule with distinctive electronic distribution patterns and three-dimensional geometry that influence its physicochemical properties and biological interactions.

Structure-Activity Relationship Considerations

Structure-activity relationship (SAR) analysis of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate can provide insights into its potential biological behavior based on its structural features.

Key Pharmacophoric Elements

The molecule contains several potential pharmacophoric elements:

  • The carbonyl group at position 4 of the chromone scaffold, which can function as a hydrogen bond acceptor

  • The nitrogen atoms of the benzimidazole moiety, which can serve as hydrogen bond acceptors or weak bases

  • The acetate group, which introduces additional hydrogen bond acceptor functionality and a potential site for metabolic processing

These elements create a unique three-dimensional arrangement of potential interaction sites for biological targets.

Comparative Analysis with Related Compounds

Structural comparison with related compounds provides additional insights. For instance, the compound shares structural similarities with tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate, which differs in having a thiazole ring instead of a benzimidazole. Such structural variations are important in determining specific biological activities and target selectivity.

Analytical Characterization

Analytical characterization of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate would typically involve multiple complementary techniques to confirm its structure and purity.

Spectroscopic Analysis

Spectroscopic methods provide crucial structural information:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) would reveal the presence and connectivity of specific functional groups. Related chromone derivatives have been characterized using these techniques, as mentioned in the literature for similar compounds .

  • Infrared (IR) spectroscopy would identify key functional groups through characteristic absorption bands, particularly the acetate carbonyl (~1740 cm-1) and the chromone carbonyl (~1650 cm-1).

  • Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule's structure.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be employed to assess the purity of the compound and monitor reactions during its synthesis, similar to the chromatographic methods used for related compounds described in the literature .

Current Research Status and Future Directions

Research on 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate appears to be in early developmental stages, evidenced by its cataloged status with a CAS registry number but limited detailed studies in the accessible literature.

Current Knowledge Gaps

Several knowledge gaps exist in the current understanding of this compound:

  • Detailed synthetic procedures specifically optimized for this compound

  • Comprehensive biological activity profiles across multiple assay systems

  • Structure-activity relationships comparing this compound with structural analogs

  • Pharmacokinetic and metabolic properties relevant to potential therapeutic applications

Future Research Avenues

Future research directions may include:

  • Development of optimized synthetic routes with improved yields and purity

  • Comprehensive biological screening against diverse targets, particularly those relevant to inflammatory and proliferative diseases

  • Computational studies to predict binding modes with potential biological targets

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogs

  • Investigation of the compound's pharmacokinetic properties and metabolic fate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator